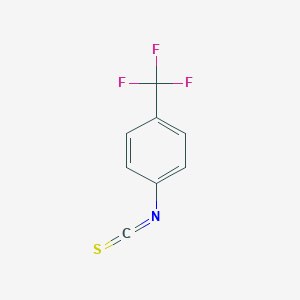
4-(Trifluoromethyl)phenyl isothiocyanate
Cat. No. B158776
Key on ui cas rn:
1645-65-4
M. Wt: 203.19 g/mol
InChI Key: DQEVDFQAYLIBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07396842B2
Procedure details


4-(Trifluoromethyl)aniline (1.34 g), thiophosgen (0.73 ml), sodium hydrogen carbonate (5.1 g), chloroform (70 ml) and water (140 ml) were treated by the method disclosed in the literature (Burke, T. R., Jr.; Bajwa, B. S.; Jacobson, A. E.; Rice, K. C.; Streaty, R. A.; Klee, W. A. J. Med. Chem., 1984, 27, 1570-1574) to give the title compound (1.62 g).





Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[C:12](Cl)(Cl)=[S:13].C(=O)([O-])O.[Na+].C(Cl)(Cl)Cl>O>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:9]=[CH:8][C:6]([N:7]=[C:12]=[S:13])=[CH:5][CH:4]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.34 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(N)C=C1)(F)F
|
|
Name
|
|
|
Quantity
|
0.73 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
5.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=CC=C(C=C1)N=C=S)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.62 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
